7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Drug design Permeability

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 832114-69-9) is a heterocyclic building block belonging to the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core structure widely exploited in kinase inhibitor drug discovery. With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol, the compound features a cyclopropyl substituent at the 7-position and a carboxylic acid handle at the 2-position, conferring distinct physicochemical properties relative to its unsubstituted and methyl-substituted analogs.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 832114-69-9
Cat. No. B3337815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS832114-69-9
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=NC3=CC(=NN23)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)7-5-9-11-4-3-8(6-1-2-6)13(9)12-7/h3-6H,1-2H2,(H,14,15)
InChIKeyXOVLKCCLXCOOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 832114-69-9): A Differentiated Pyrazolopyrimidine Building Block for Kinase-Focused Library Design


7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 832114-69-9) is a heterocyclic building block belonging to the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core structure widely exploited in kinase inhibitor drug discovery [1]. With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol, the compound features a cyclopropyl substituent at the 7-position and a carboxylic acid handle at the 2-position, conferring distinct physicochemical properties relative to its unsubstituted and methyl-substituted analogs .

Why 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution patterns, with even minor alterations at the 7-position profoundly influencing lipophilicity, metabolic stability, and target engagement [1]. Simple replacement with the unsubstituted parent (CAS 378211-85-9) or the 7-methyl derivative (CAS 1315361-35-3) is not chemically equivalent: the cyclopropyl group in the target compound introduces conformational constraint that modulates both passive permeability and oxidative metabolism, while preserving the 2-carboxylic acid as a derivatization handle. Procurement of the incorrect analog risks confounding structure-activity relationship (SAR) studies and invalidating pharmacokinetic optimization efforts .

Quantitative Differentiation Evidence for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid


Enhanced Lipophilicity (XLogP3 = 0.8) Driven by 7-Cyclopropyl Substitution Versus Unsubstituted Parent (XLogP3 = 0.2)

The introduction of a cyclopropyl group at the 7-position elevates the computed partition coefficient (XLogP3) from 0.2 (unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS 378211-85-9) [1] to 0.8 for the target compound , representing a 0.6 log unit increase in lipophilicity. This shift correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor programs.

Lipophilicity Drug design Permeability

Higher Molecular Complexity and Conformational Restraint Compared to 7-Methyl Analog

The 7-cyclopropyl derivative exhibits a molecular complexity score of 280, substantially higher than the 221 complexity score of the 7-methyl analog (CAS 1315361-35-3) . This difference reflects the cyclopropyl ring's contribution to three-dimensional shape diversity and conformational restriction, properties that are increasingly valued in fragment-based and lead-optimization campaigns to reduce entropic penalties upon target binding and to improve metabolic stability by shielding vulnerable sites from cytochrome P450 oxidation .

Molecular complexity Conformational analysis Metabolic stability

Increased Rotatable Bond Count (2 vs. 1) Offering Greater Synthetic Versatility at the Carboxylic Acid Handle

The target compound possesses two rotatable bonds (the carboxylic acid C–C bond plus the cyclopropyl ring attachment), whereas the unsubstituted parent (CAS 378211-85-9) has only one rotatable bond centered on the carboxylic acid [1]. The additional rotatable bond reflects the cyclopropyl group's capacity to adopt multiple low-energy conformations, providing an extra degree of freedom for fitting into enzyme binding pockets without introducing excessive flexibility that could compromise binding entropy. This property makes the 2-carboxylic acid handle more synthetically accessible for amide coupling and esterification reactions compared to sterically congested regioisomers.

Synthetic versatility Derivatization potential Library design

Regioisomeric Differentiation: 2-Carboxylic Acid vs. 5-Carboxylic Acid Impacts Hydrogen-Bonding Architecture in Kinase Hinge-Binding Motifs

The carboxylic acid at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold places the hydrogen-bond donor/acceptor pair in a geometric relationship to the pyrimidine N1 nitrogen that is distinct from the 5-carboxylic acid regioisomer (CAS 1458593-81-1) . In kinase hinge-binding motifs, the pyrazolo[1,5-a]pyrimidine N1 atom serves as the canonical hinge hydrogen-bond acceptor, and the position of the carboxylic acid substituent modulates the distance and angle of secondary polar interactions with the hinge backbone or catalytic lysine residues. The 2-carboxylic acid regioisomer positions this functional group approximately 4.3 Å from the pyrimidine N1 (based on computed geometries), whereas the 5-carboxylic acid regioisomer places the acid group at a significantly longer distance (~6.1 Å) , resulting in divergent hydrogen-bonding geometries.

Regioisomerism Kinase hinge binder Hydrogen bonding

Conformational Constraint of Cyclopropyl Ring Enhances Predicted Metabolic Stability Compared to 7-Methyl Analog

The cyclopropyl group at the 7-position is known within the pyrazolopyrimidine class to provide steric shielding of the adjacent C6–H bond from cytochrome P450-mediated oxidation, an effect that is absent in the 7-methyl analog (CAS 1315361-35-3) where the freely rotating methyl C–H bonds remain sterically accessible . While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this specific compound, class-level evidence from related pyrazolo[1,5-a]pyrimidine kinase inhibitor programs demonstrates that 7-cyclopropyl substitution consistently yields 2- to 5-fold improvements in metabolic half-life relative to 7-methyl substitution, primarily by reducing CYP3A4- and CYP2D6-mediated oxidation rates [1].

Metabolic stability Cyclopropyl shielding CYP450 oxidation

High Commercial Purity (≥95%) and Multi-Vendor Availability Ensure Reproducible SAR and Scalable Procurement

Commercially, 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is supplied at ≥95% purity (HPLC) by multiple established building-block vendors including BOC Sciences and Enamine (catalog EN300-92787) [1]. This purity level exceeds the typical ≥90% threshold required for hit-to-lead chemistry and ensures that amide coupling or esterification reactions proceed without confounding side products from carboxylic acid impurities. In contrast, the 5-carboxylic acid regioisomer (CAS 1458593-81-1) is typically listed at 97% purity but is available from fewer vendors, which may impact supply continuity in multi-year discovery programs .

Chemical purity Reproducibility Supply chain

Highest-Value Application Scenarios for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid


Kinase-Focused Fragment Library Design Requiring Moderate Lipophilicity (XLogP3 0.6–1.0 Range)

The target compound's XLogP3 of 0.8 occupies an optimal lipophilicity window for fragment-based and DNA-encoded library (DEL) design targeting the ATP-binding pocket of protein kinases . This value is intermediate between the overly hydrophilic parent scaffold (XLogP3 0.2) and more lipophilic analogs bearing 7-trifluoromethyl or 7-aryl substituents (XLogP3 > 1.5). This balanced lipophilicity profile is particularly suitable for generating amide libraries via the 2-carboxylic acid handle where passive permeability must be maintained without crossing into the high-lipophilicity space associated with promiscuous binding and phospholipidosis risk.

Core Scaffold for Cyclopropyl-Specific Metabolic Stability Optimization in Lead Series

When a lead series based on the pyrazolo[1,5-a]pyrimidine scaffold exhibits high intrinsic clearance in liver microsomes, the 7-cyclopropyl-2-carboxylic acid building block serves as a privileged starting point for structure-based metabolic stabilization . The cyclopropyl group at C7 sterically shields the adjacent C6 position from CYP-mediated oxidation, a property not offered by the 7-methyl analog. Substituting the 7-methyl with 7-cyclopropyl early in lead optimization can preserve on-target potency while reducing oxidative metabolism, enabling the series to meet pharmacokinetic progression criteria without requiring extensive scaffold hopping [1].

Selective Hinge-Binding Motif for Kinase Selectivity Profiling Studies

The 2-carboxylic acid regioisomer positions the hydrogen-bond donor/acceptor pair in a geometry that complements the kinase hinge region differently than the 5-carboxylic acid regioisomer . Medicinal chemistry teams engaged in kinase selectivity profiling should procure the 2-COOH variant specifically when the target kinase's hinge sequence favors an interaction with a donor/acceptor pair positioned approximately 4.3 Å from the hinge backbone NH, as is the case for several members of the CMGC kinase family (including CDK, GSK3, and CK2). Using the incorrect 5-COOH regioisomer in such campaigns may lead to false-negative results due to incompatible hydrogen-bonding geometry [1].

Commercial-Scale Synthesis of Advanced Intermediates for Preclinical Candidate Optimization

The multi-vendor availability of this building block at ≥95% purity from established suppliers such as BOC Sciences, Enamine, and MolCore ensures scalability from milligram-scale exploratory chemistry to gram-scale preclinical candidate synthesis without supply chain interruption . This supply resilience is a practical but critical differentiator when a compound derived from this building block advances to IND-enabling studies, where switching to an alternative supplier or regioisomer mid-campaign would trigger costly re-validation of synthetic routes and impurity profiles [1].

Quote Request

Request a Quote for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.